molecular formula C15H18N6O2 B4745975 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4745975
M. Wt: 314.34 g/mol
InChI Key: HRFRVUQWPZLION-UHFFFAOYSA-N
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Description

2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H18N6O2 and a molecular weight of 314.34 g/mol, this compound features a fused polycyclic core structure that is isoelectronic with purines, allowing it to serve as a potential bio-isostere in the design of novel therapeutic agents . The core 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is known for its versatile binding properties, including the ability to act as a central pharmacophore in kinase inhibition and to chelate metal ions, which has been exploited in the development of anti-cancer and anti-parasitic agents . The specific substitution pattern of this molecule, including the 2-methyl group and the 7-(2-morpholin-4-ylethyl) side chain, is strategically designed to modulate its physicochemical properties, binding affinity, and pharmacokinetic profile. The morpholinoethyl moiety, in particular, is a common feature in drug design aimed at enhancing solubility and influencing interactions with biological targets. Researchers can leverage this compound in various early-stage discovery applications, including but not limited to: the synthesis and screening of targeted kinase inhibitors, the development of chemotherapeutic candidates, and as a key intermediate in the exploration of structure-activity relationships (SAR) for novel bioactive molecules . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-11-17-15-16-10-12-13(21(15)18-11)2-3-20(14(12)22)5-4-19-6-8-23-9-7-19/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFRVUQWPZLION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

The compound 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , with CAS number 925605-75-0 , is a novel heterocyclic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Applications

This compound has been investigated for its potential as a pharmaceutical agent . Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of triazolopyrimidine compounds exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may share these properties due to its structural similarity to known anticancer agents.

Neuropharmacology

The morpholine moiety in the compound suggests potential applications in neuropharmacology. Morpholine derivatives have been shown to possess neuroprotective effects and may be useful in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study examining morpholine derivatives found that they could protect neuronal cells from oxidative stress-induced apoptosis. The specific interactions of the compound with neurotransmitter receptors warrant further investigation to elucidate its potential effects on cognitive function and neuroprotection.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

In laboratory settings, triazolopyrimidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The specific compound's activity against common pathogens could be evaluated through minimum inhibitory concentration (MIC) assays to establish its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

Research into related compounds has demonstrated their ability to inhibit enzymes such as kinases or phosphodiesterases, which play critical roles in cancer and other diseases. Investigating the enzyme inhibition profile of this compound could reveal its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthesis highlights:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Availability (Evidence)
2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) 2-methyl, 7-(2-morpholin-4-ylethyl) Not explicitly reported Estimated ~370–400* Morpholine enhances solubility; fused pyridine-triazole-pyrimidine core. Not specified
7-(2-furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(3-pyridinyl), 7-(furan-2-ylmethyl) C19H14N6O2 366.35 Aromatic furan substituent; similar core but reduced polarity vs. morpholine. Not specified
2-methyl-7-[4-(propan-2-yl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-methyl, 7-(4-isopropylphenyl) C18H17N5O 319.36 Hydrophobic isopropylphenyl group; lower molecular weight. 7 mg available
7-phenyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(pyridin-4-yl), 7-phenyl C19H12N6O 340.34 Dual aromatic substituents; planar structure may affect binding affinity. 11 mg available
7-amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 5-(5-methylfuran), 7-amino C14H13N7O2 Not reported Amino group introduces hydrogen-bonding potential; methylfuran adds lipophilicity. Not specified

*Estimated based on analogs; exact data unavailable in evidence.

Key Differences in Physicochemical and Pharmacological Profiles

Substituent Effects: The morpholinylethyl group in the target compound likely improves water solubility compared to the furan () or isopropylphenyl () substituents, which are more hydrophobic . Aromatic vs.

Synthetic Routes :

  • Analogs like those in and are synthesized via cyclization in phosphorus oxychloride or ionic liquids (e.g., BMIM-PF6), suggesting the target compound could be prepared through similar methodologies .
  • Multi-component one-pot syntheses () are efficient for generating carboxamide derivatives but may require optimization for morpholine-containing analogs .

Bioactivity Insights: Limited pharmacological data are available in the evidence.

Critical Analysis of Evidence Gaps

  • Bioactivity Data: No direct evidence links the target compound to specific biological targets or assays.
  • Solubility/Stability : Experimental data on solubility, logP, or metabolic stability are absent but crucial for preclinical development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer :

  • Multi-step synthesis : Begin with condensation of pyrazole derivatives with substituted pyridines/pyrimidines under acidic conditions to form the core scaffold. Introduce the morpholin-4-yl-ethyl group via alkylation or nucleophilic substitution .
  • Critical parameters : Optimize temperature (60–120°C), solvent choice (DMF or ethanol for polarity), and catalyst (e.g., K₂CO₃) to enhance cyclization efficiency .
  • Purification : Use column chromatography with dichloromethane/methanol gradients to isolate the product (>95% purity) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ring fusion patterns and substituent positions (e.g., morpholine proton signals at δ 2.4–3.8 ppm) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 423.18) and fragmentation patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C) to minimize variability .
  • Cellular models : Compare activity in isogenic cell lines (wild-type vs. target-knockout) to confirm specificity .
  • Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies predict binding modes and affinity with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified morpholine (e.g., piperazine replacement) or pyrimidine methyl groups to assess impact on solubility and potency .
  • Biological profiling : Test derivatives against a panel of related targets (e.g., PI3K/mTOR kinases) to identify selectivity trends .
  • Data integration : Use cheminformatics tools (e.g., MOE) to cluster analogs by activity and physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.